molecular formula C23H14ClN3O3S B3681284 3-(1-BENZOFURAN-2-CARBONYL)-1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]THIOUREA

3-(1-BENZOFURAN-2-CARBONYL)-1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]THIOUREA

Cat. No.: B3681284
M. Wt: 447.9 g/mol
InChI Key: WRXGDWDSRCVBNE-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-carbonyl)-1-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]thiourea is a complex organic compound that features a benzofuran, benzoxazole, and thiourea moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-carbonyl)-1-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]thiourea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized from o-aminophenol and carboxylic acids or their derivatives.

    Coupling Reactions: The benzofuran and benzoxazole intermediates can be coupled with a chlorophenyl thiourea derivative under appropriate conditions, such as using a base and a solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiourea moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzofuran moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiourea moieties are often used as catalysts in organic synthesis.

    Materials Science: The unique structural features can be exploited in the design of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Similar compounds have shown potential as antimicrobial agents.

    Anticancer Agents: Research may explore the compound’s ability to inhibit cancer cell growth.

Industry

    Dyes and Pigments: The aromatic structures can be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for 3-(1-benzofuran-2-carbonyl)-1-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]thiourea would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it could interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid.

    Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole.

    Thiourea Derivatives: Compounds like phenylthiourea.

Uniqueness

The uniqueness of 3-(1-benzofuran-2-carbonyl)-1-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]thiourea lies in its combined structural features, which may confer unique biological activities or material properties not found in simpler analogs.

Properties

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O3S/c24-15-10-9-14(22-25-16-6-2-4-8-19(16)30-22)11-17(15)26-23(31)27-21(28)20-12-13-5-1-3-7-18(13)29-20/h1-12H,(H2,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXGDWDSRCVBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=C(C=CC(=C3)C4=NC5=CC=CC=C5O4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-BENZOFURAN-2-CARBONYL)-1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]THIOUREA
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3-(1-BENZOFURAN-2-CARBONYL)-1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]THIOUREA
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3-(1-BENZOFURAN-2-CARBONYL)-1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]THIOUREA
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3-(1-BENZOFURAN-2-CARBONYL)-1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]THIOUREA
Reactant of Route 5
3-(1-BENZOFURAN-2-CARBONYL)-1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]THIOUREA
Reactant of Route 6
3-(1-BENZOFURAN-2-CARBONYL)-1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]THIOUREA

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